molecular formula C11H11NO B11913044 (5-Methylisoquinolin-1-yl)methanol

(5-Methylisoquinolin-1-yl)methanol

Cat. No.: B11913044
M. Wt: 173.21 g/mol
InChI Key: RKZMJRJEFQQPBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylisoquinolin-1-yl)methanol is a chemical compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including (5-Methylisoquinolin-1-yl)methanol, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials under acidic conditions . Another method is the Pictet-Spengler reaction, which involves the cyclization of beta-arylethylamines with carbonyl compounds in the presence of hydrogen chloride .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves catalytic processes to enhance efficiency and yield. For example, the use of metal catalysts such as copper or nickel can facilitate the cyclization and condensation reactions required to produce these compounds .

Chemical Reactions Analysis

Types of Reactions: (5-Methylisoquinolin-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(5-methylisoquinolin-1-yl)methanol

InChI

InChI=1S/C11H11NO/c1-8-3-2-4-10-9(8)5-6-12-11(10)7-13/h2-6,13H,7H2,1H3

InChI Key

RKZMJRJEFQQPBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN=C(C2=CC=C1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.